molecular formula C15H18FN3O2 B2419609 N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941939-38-4

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2419609
CAS No.: 941939-38-4
M. Wt: 291.326
InChI Key: IEKRIBWDOUZERD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is an organic compound with the molecular formula C15H18FN3O2 and a molecular weight of 291.32 g/mol . This oxalamide-based compound is supplied for research purposes. Compounds featuring the oxalic acid diamide (oxalamide) scaffold, such as this one, are of significant interest in medicinal chemistry and oncology research . Scientific literature indicates that structurally related oxalamides can function as prodrugs, which are metabolically activated within certain cancer cells by the cytochrome P450 enzyme CYP4F11 . This activation can lead to the inhibition of Stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids that is essential for cancer cell proliferation . Targeting SCD with inhibitors activated specifically in tumor cells represents a promising strategy to circumvent the systemic toxicity associated with conventional SCD inhibitors . Therefore, this compound serves as a valuable chemical probe for researchers investigating lipid metabolism in cancer, the therapeutic potential of SCD inhibition, and the development of tumor-targeted prodrug therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-11-1-5-13(6-2-11)18-7-9-19(10-8-18)15(21)14(20)17-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKRIBWDOUZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves the reaction of cyclopropylamine with 4-(4-fluorophenyl)piperazine in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid, while reduction may produce N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxyacetamide .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves the reaction of cyclopropylamine with 4-(4-fluorophenyl)piperazine, often in the presence of acylating agents like acetic anhydride or other suitable reagents. Common solvents used include dichloromethane and acetonitrile, with reaction conditions optimized for yield and purity.

Chemical Structure:

  • Molecular Formula: C15H18FN3O2
  • Molecular Weight: 291.32 g/mol
  • Key Functional Groups: The compound contains a cyclopropyl group, a piperazine ring, and an oxoacetamide moiety, which contribute to its biological activity and stability .

Scientific Research Applications

This compound has been explored for various applications:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets:

  • Antiviral Activity: Similar compounds have shown efficacy against RNA viruses by inhibiting nucleoside transporters. This suggests that this compound may also exhibit antiviral properties .
  • Serotonin Receptor Modulation: Research indicates that compounds with similar structures can act as selective agonists for serotonin receptors (5-HT2C), which are implicated in mood regulation and antipsychotic activity. This positions N-cyclopropyl derivatives as candidates for developing new antidepressants or antipsychotics .

Biochemical Research

The compound's interaction with nucleoside transporters may affect nucleotide biosynthesis pathways, making it a valuable tool for studying metabolic processes in cells. Its effects on enzyme inhibition could be explored further to understand its mechanism of action in cellular contexts.

Material Science

N-cyclopropyl derivatives can serve as building blocks for synthesizing more complex molecules used in material science, including polymers and nanomaterials. Their unique structural features allow for the development of materials with tailored properties for specific applications .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of compounds similar to this compound against various RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV. The results indicated significant antiviral effects, highlighting the potential of this compound in treating viral infections .

Case Study 2: Selective Serotonin Agonism

Research on N-substituted cyclopropylmethylamines demonstrated their selectivity towards the 5-HT2C receptor with minimal β-arrestin recruitment. This functional selectivity is crucial for developing drugs with reduced side effects compared to traditional antipsychotics. The findings suggest that similar compounds could lead to safer therapeutic options .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
  • N-cyclopropyl-2-(4-(4-bromophenyl)piperazin-1-yl)-2-oxoacetamide
  • N-cyclopropyl-2-(4-(4-methylphenyl)piperazin-1-yl)-2-oxoacetamide

Uniqueness

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Biological Activity

N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide (commonly referred to as compound 1) is a synthetic compound with potential therapeutic applications due to its interaction with various biological targets. This article explores the biological activity of compound 1, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20FN3O
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : this compound

Compound 1 is believed to interact primarily with nucleoside transporters, which play a crucial role in the salvage pathways for nucleotide biosynthesis. Similar compounds have demonstrated inhibitory effects on these transporters, suggesting that compound 1 may also exhibit similar properties. The inhibition of nucleoside transporters can potentially disrupt nucleotide biosynthesis, impacting cellular functions such as DNA and RNA synthesis.

Inhibitory Effects on Nucleoside Transporters

Research indicates that compounds similar to compound 1 can inhibit nucleoside transporters, which are essential for cellular uptake of nucleosides. This inhibition can lead to decreased nucleotide availability, affecting various cellular processes.

Potential Therapeutic Applications

The biological activities of compound 1 suggest its potential utility in several therapeutic areas, including:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties due to its interaction with serotonin receptors.
  • Anticancer Activity : Inhibition of nucleoside transporters may also be leveraged in cancer therapy by limiting the proliferation of cancer cells that rely on nucleotides for rapid division.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Nucleoside Transport InhibitionImpacts nucleotide biosynthesis
Antidepressant PotentialInteraction with serotonin receptors
Anticancer PotentialDisruption of cancer cell proliferation

Case Study: Antidepressant Properties

A study investigating the effects of piperazine derivatives showed that modifications in the piperazine structure could enhance serotonin reuptake inhibition, suggesting that compound 1 may similarly influence serotonin levels and exhibit antidepressant-like effects. The selectivity and potency of such compounds are critical for their therapeutic efficacy in treating mood disorders.

Case Study: Anticancer Activity

Research has highlighted the importance of nucleoside transporters in cancer biology. Compounds that inhibit these transporters can reduce nucleotide availability, thereby hindering tumor growth. Compound 1's structural features suggest it may be a promising candidate for further investigation in anticancer drug development.

Q & A

Q. What are the key synthetic steps and purification methods for N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide?

The synthesis typically involves multi-step reactions:

  • Condensation : Reacting a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) with an oxoacetamide precursor under reflux in polar aprotic solvents like dimethylformamide (DMF) .
  • Cyclopropane incorporation : Introducing the cyclopropyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and cyclopropane integrity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 358.15) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence synthesis outcomes?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperazine coupling, while dichloromethane minimizes side reactions .
  • Temperature control : Maintaining 60–80°C during cyclopropane formation prevents thermal decomposition. Lower temperatures (0–25°C) are optimal for amide bond formation to avoid racemization .

Q. What strategies address contradictions in reported biological activity data?

  • Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Receptor subtype selectivity assays : Use transfected cell lines expressing specific serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors to clarify target engagement .
  • Metabolic stability testing : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. How does the compound’s structure influence pharmacokinetics (PK) and pharmacodynamics (PD)?

  • Piperazine moiety : Enhances solubility and facilitates blood-brain barrier penetration, critical for CNS targets .
  • Cyclopropyl group : Increases metabolic stability by reducing cytochrome P450-mediated oxidation compared to linear alkyl chains .
  • Fluorophenyl substituent : Improves binding affinity to aromatic residues in receptor binding pockets (e.g., via π-π stacking) .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Oxidative degradation : The fluorophenyl group is susceptible to oxidation; use inert atmospheres (N2_2/Ar) and avoid strong oxidants like KMnO4_4 .
  • Amide hydrolysis : Acidic/basic conditions may cleave the acetamide bond; maintain neutral pH during aqueous workups .
  • Byproduct formation : Monitor intermediates via TLC and employ scavengers (e.g., molecular sieves) to trap reactive species .

Q. How to design experiments to evaluate receptor binding affinity and selectivity?

  • Radioligand displacement assays : Use 3^3H-labeled antagonists (e.g., spiperone for D2_2 receptors) to measure IC50_{50} values .
  • Computational docking : Perform molecular dynamics simulations with GPCR crystal structures (e.g., 5-HT1A_{1A} PDB: 7E2Z) to predict binding poses .
  • Functional assays : Measure cAMP inhibition (for Gi-coupled receptors) or calcium flux (for Gq-coupled receptors) in HEK293 cells .

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